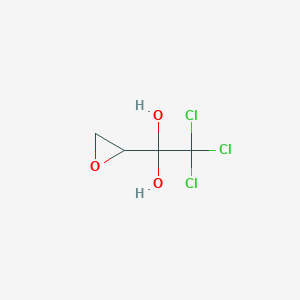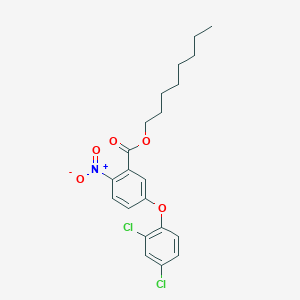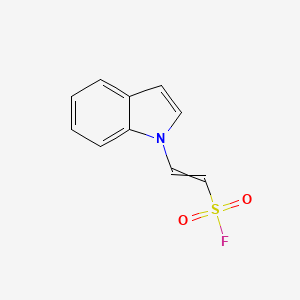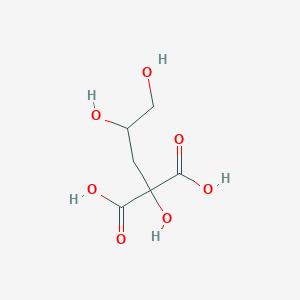
(2,3-Dihydroxypropyl)(hydroxy)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydroxypropyl)(hydroxy)propanedioic acid is a compound of significant interest in various scientific fields. It is a derivative of propanedioic acid, commonly known as malonic acid, which is a dicarboxylic acid with the formula CH₂(COOH)₂. This compound is characterized by the presence of two hydroxyl groups on the propyl chain and an additional hydroxyl group on the propanedioic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydroxypropyl)(hydroxy)propanedioic acid can be achieved through several methods. One common approach involves the hydroxylation of propanedioic acid derivatives. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective addition of hydroxyl groups.
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of dimethyl malonate or diethyl malonate, followed by hydroxylation. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2,3-Dihydroxypropyl)(hydroxy)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(2,3-Dihydroxypropyl)(hydroxy)propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2,3-Dihydroxypropyl)(hydroxy)propanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. These interactions can influence various biochemical processes, including enzyme catalysis and metabolic pathways .
Comparison with Similar Compounds
Malonic Acid (Propanedioic Acid): The parent compound with two carboxyl groups.
Oxalic Acid: A simpler dicarboxylic acid with the formula C₂H₂O₄.
Succinic Acid: Another dicarboxylic acid with the formula C₄H₆O₄.
Uniqueness: This structural feature distinguishes it from other similar dicarboxylic acids and contributes to its versatility in various chemical and biological processes .
Properties
CAS No. |
56883-94-4 |
|---|---|
Molecular Formula |
C6H10O7 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
2-(2,3-dihydroxypropyl)-2-hydroxypropanedioic acid |
InChI |
InChI=1S/C6H10O7/c7-2-3(8)1-6(13,4(9)10)5(11)12/h3,7-8,13H,1-2H2,(H,9,10)(H,11,12) |
InChI Key |
KVMJZHBFNFXZKY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)O)C(C(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


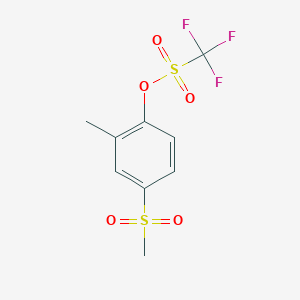
![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)
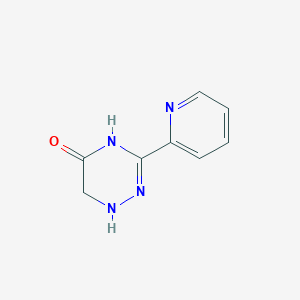
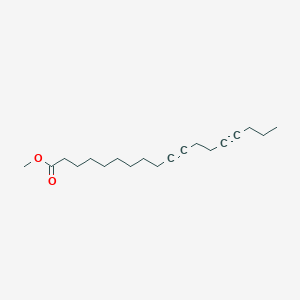
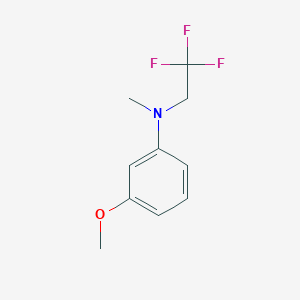
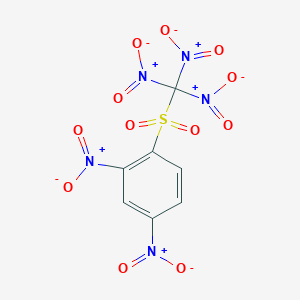
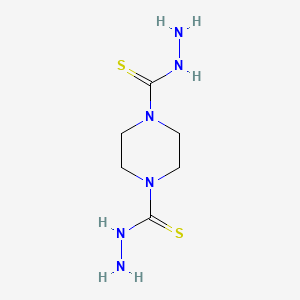
![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)
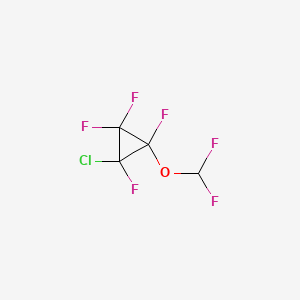
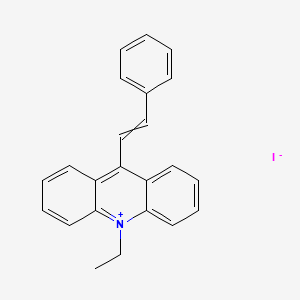
![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)
